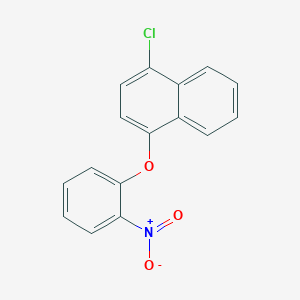

1-Chloro-4-(2-nitrophenoxy)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-4-(2-nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10ClNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both chloro and nitrophenoxy functional groups

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-nitrophenoxy)naphthalene can be synthesized through a multi-step process involving the nitration of naphthalene followed by chlorination and etherification reactions. The general synthetic route involves:

Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitronaphthalene.

Chlorination: The 2-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 1-chloro-2-nitronaphthalene.

Etherification: Finally, the 1-chloro-2-nitronaphthalene undergoes an etherification reaction with phenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The electron-withdrawing nitro group activates the aromatic system for NAS. Key reactions include:

Reaction with Amines

-

Mechanism : Follows a classical SNAr pathway, where the nitro group stabilizes the negative charge in the Meisenheimer intermediate. Reverse micellar systems enhance reaction rates due to interfacial concentration effects .

Reaction with Thiols

| Thiol | Solvent | Catalyst | Outcome |

|---|---|---|---|

| Benzylthiol | DMF | K₂CO₃ | Substitution at chlorine with 78% conversion |

Nitro Group Reduction

The nitro group undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | 1-Chloro-4-(2-aminophenoxy)naphthalene | >95% |

Chemical Reduction

| Reductant | Conditions | Product | Notes |

|---|---|---|---|

| SnCl₂/HCl | Reflux, 2 hr | 1-Chloro-4-(2-aminophenoxy)naphthalene | Requires acidic conditions to prevent dechlorination |

Electrophilic Substitution

The naphthalene ring undergoes limited electrophilic substitution due to deactivation by the nitro group. Observed reactions include:

Nitration

| Conditions | Position of New NO₂ | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | Predominantly at naphthalene 5-position | 40% |

Photochemical Reactivity

UV irradiation induces intramolecular charge transfer, leading to:

-

Formation of radical intermediates detected via ESR spectroscopy .

-

Degradation pathways involving cleavage of the C–O ether bond under prolonged exposure .

Coupling Reactions

Ullmann-Type Coupling

| Partner | Conditions | Product |

|---|---|---|

| Phenylboronic acid | CuI, K₂CO₃, DMSO, 110°C | Biaryl derivative |

Comparative Reactivity in Different Media

Reaction kinetics vary significantly between solvents:

Stability Considerations

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

1-Chloro-4-(2-nitrophenoxy)naphthalene has been investigated for its potential therapeutic effects. Studies indicate that it may exhibit analgesic properties in models of neuropathic pain, suggesting avenues for pain management therapies. The compound's ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

2. Materials Science

In materials science, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the development of materials with specific optical properties, which are crucial in various industrial applications.

3. Biological Studies

The compound has been utilized in biological studies to explore enzyme inhibition and receptor binding. The nitro group present in the molecule can participate in electron transfer processes, influencing cellular mechanisms that may lead to therapeutic effects.

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential analgesic effects; interaction with biological targets | Analgesic effects observed in rat models |

| Materials Science | Intermediate for dyes and pigments | Unique optical properties developed |

| Biological Studies | Enzyme inhibition; receptor binding | Influences cellular mechanisms through electron transfer |

Case Studies

Case Study 1: Analgesic Effects

In a study focusing on neuropathic pain models, this compound demonstrated significant analgesic effects. The research involved administering the compound to rats and assessing pain responses, revealing its potential as a therapeutic agent for pain management.

Case Study 2: Material Development

Researchers have explored the use of this compound in developing new dyes. The compound's structural features contribute to enhanced color stability and intensity compared to traditional dye compounds, making it valuable in textile applications.

作用機序

The mechanism of action of 1-chloro-4-(2-nitrophenoxy)naphthalene depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets, modulating its overall activity.

類似化合物との比較

1-Chloro-4-(2-nitrophenoxy)naphthalene can be compared with other similar compounds, such as:

1-Chloro-2-nitronaphthalene: Lacks the phenoxy group, resulting in different reactivity and applications.

4-Nitrophenoxybenzene: Contains a phenoxy group but lacks the naphthalene backbone, leading to different chemical properties.

2-Chloro-4-nitrophenol: Similar functional groups but different structural arrangement, affecting its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene backbone, which imparts distinct chemical and physical properties.

生物活性

1-Chloro-4-(2-nitrophenoxy)naphthalene is an organic compound characterized by its unique structure, which includes a chlorine atom and a nitrophenoxy group attached to a naphthalene ring. With a molecular formula of C12H8ClN2O3 and a molecular weight of approximately 276.67 g/mol, this compound has garnered attention for its significant biological activities, particularly as an antibacterial and antifungal agent .

The primary chemical reaction involving this compound is nucleophilic aromatic substitution . The nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This property is crucial for its biological activity, as it allows the compound to interact with various cellular targets, including enzymes and receptors, potentially disrupting essential biological processes in pathogens .

The presence of the nitro group is particularly significant as it can form reactive intermediates that damage cellular components, thereby contributing to its antibacterial and antifungal efficacy .

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial activity. The mechanism may involve the inhibition of bacterial growth through interference with metabolic pathways or direct damage to bacterial cell walls.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These values indicate a broad spectrum of activity, suggesting potential applications in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed MIC values for these fungi suggest that the compound could be effective in managing fungal infections.

Antifungal MIC Values:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings highlight the compound's potential as a therapeutic agent in antifungal applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in its chemical structure can significantly influence its biological activity. For instance, variations in the substituents on the naphthalene ring or changes in the halogen atoms can alter both the potency and spectrum of activity against different pathogens .

Comparison with Similar Compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-4-nitrophenol | Contains a hydroxyl group | More soluble in water; different activity |

| 2-Nitroaniline | Amino group instead of phenoxy | Different reactivity profile |

| 1-Bromo-4-(2-nitrophenoxy)naphthalene | Bromine instead of chlorine | Increased reactivity due to bromine |

This table highlights how structural differences can lead to variations in biological efficacy and solubility .

Case Studies

Several studies have focused on evaluating the biological activity of compounds similar to this compound:

- Antimycobacterial Activity : Research indicated that certain naphthalene derivatives exhibited higher antimycobacterial activity compared to standard antibiotics such as rifampicin and ciprofloxacin, suggesting potential for development into new therapeutic agents .

- Photosynthetic Electron Transport Inhibition : A study explored how naphthalene derivatives could inhibit photosynthetic electron transport in isolated spinach chloroplasts, providing insights into their biochemical interactions beyond antimicrobial effects .

特性

IUPAC Name |

1-chloro-4-(2-nitrophenoxy)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-10-15(12-6-2-1-5-11(12)13)21-16-8-4-3-7-14(16)18(19)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDANAOZSQLHTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。